

# Physical and chemical properties of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

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## An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

### Core Compound Properties

**1,5-Dimethyl-1H-pyrazole-4-carbaldehyde** is a substituted pyrazole derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup>

### Identifiers and Molecular Structure

Identifier	Value
IUPAC Name	1,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS Number	25711-30-2[2]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O[2]
Molecular Weight	124.14 g/mol [2]
Canonical SMILES	CC1=C(C=NN1C)C=O
InChI Key	SGNRGSSHBKKIJR-UHFFFAOYSA-N[2]

## Physical Properties

Property	Value
Physical State	Solid
Melting Point	60 °C
Boiling Point	110-112 °C at 760 Torr
logP (Octanol/Water Partition Coefficient)	0.541 (Crippen Method)
Water Solubility (log10ws)	-3.24 (Crippen Method)
pKa	0.75 ± 0.10 (Predicted)

## Spectroscopic Data

While detailed spectra are best obtained through direct analysis, the following provides an overview of expected spectroscopic characteristics for **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

<sup>1</sup>H NMR Spectroscopy:

- Aldehyde Proton (-CHO): A singlet is expected in the range of δ 9.9-10.1 ppm.[3]
- Pyrazole Ring Proton: A singlet is anticipated between δ 7.5-8.6 ppm.[3]
- N-Methyl Protons (-NCH<sub>3</sub>): A singlet is expected around δ 3.8-4.0 ppm.[3]

- C-Methyl Protons ( $-\text{CCH}_3$ ): A singlet should appear in the region of  $\delta$  2.4-2.5 ppm.[3]

#### $^{13}\text{C}$ NMR Spectroscopy:

- Expected signals for the aldehyde carbonyl, pyrazole ring carbons, and the two methyl carbons.

#### Infrared (IR) Spectroscopy:

- C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1720-1740  $\text{cm}^{-1}$ . [4]
- C-H Stretch (Aliphatic): Strong bands are anticipated between 2850-3000  $\text{cm}^{-1}$  corresponding to the methyl groups. [4]
- C=N/C=C Stretch (Pyrazole Ring): Medium to weak absorptions are expected in the 1475-1600  $\text{cm}^{-1}$  range. [4]

#### Mass Spectrometry (MS):

- Molecular Ion Peak ( $\text{M}^+$ ):  $m/z = 124$ . [3]
- Major Fragmentation Patterns: Loss of the formyl group ( $\text{M}-29$ ) leading to a fragment at  $m/z$  95, and loss of methyl groups ( $\text{M}-15$ ). [3]

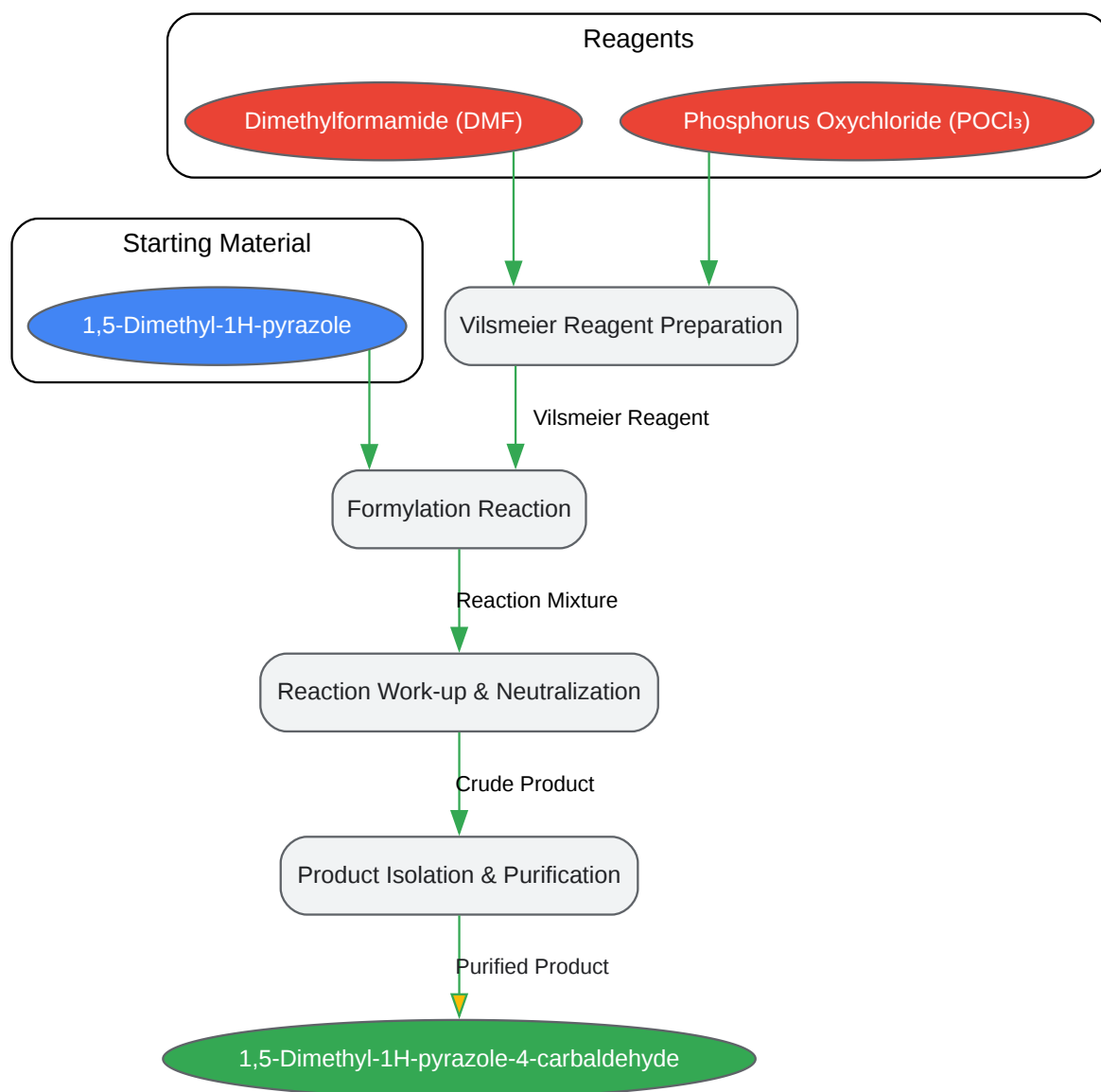
## Synthesis and Reactivity

**1,5-Dimethyl-1H-pyrazole-4-carbaldehyde** is primarily synthesized via the Vilsmeier-Haack reaction. An alternative route involves the oxidation of the corresponding alcohol.

## Vilsmeier-Haack Reaction: An Experimental Protocol

This is a widely used method for the formylation of electron-rich heterocyclic compounds.

### Workflow for Vilsmeier-Haack Synthesis



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Caption: Workflow of the Vilsmeier-Haack synthesis.

Materials:

- 1,5-Dimethyl-1H-pyrazole

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Crushed ice
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or other suitable base
- Dichloromethane (DCM) or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Ethanol or other suitable solvent for recrystallization

Procedure:

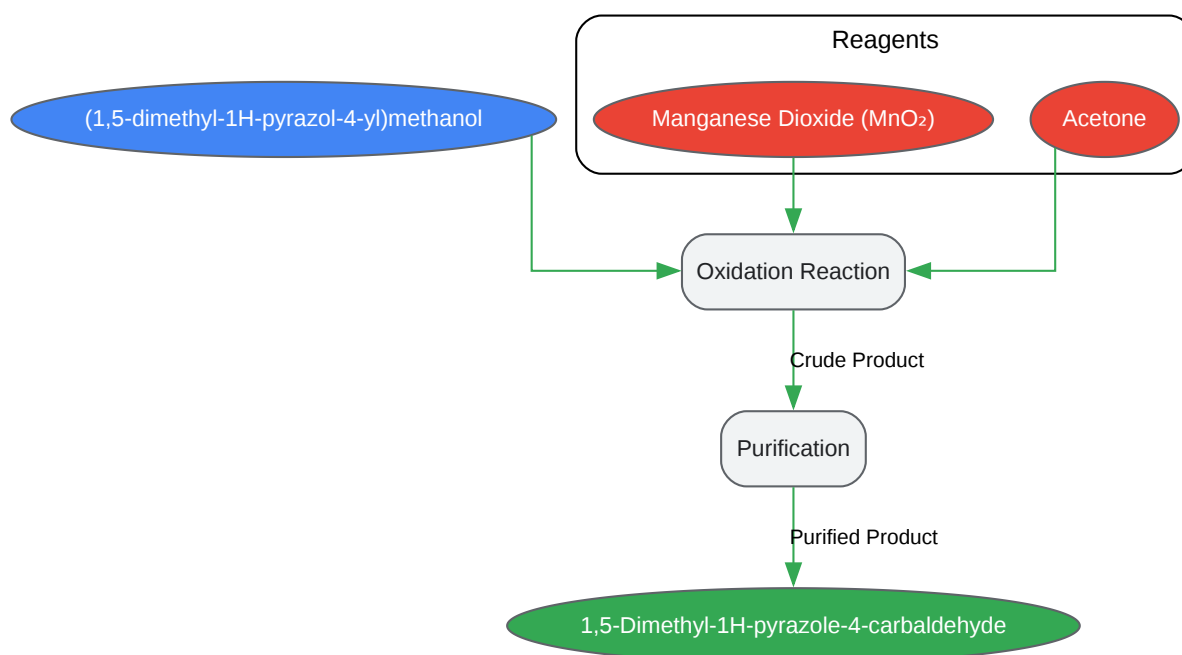
- Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to  $0\text{ }^{\circ}\text{C}$  in an ice bath. Slowly add  $\text{POCl}_3$  dropwise to the stirred DMF, ensuring the temperature is maintained below  $10\text{ }^{\circ}\text{C}$ . The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.
- Formylation: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at  $0\text{ }^{\circ}\text{C}$ .
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to  $60\text{--}70\text{ }^{\circ}\text{C}$  for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

- **Drying and Concentration:** Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

## Oxidation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol

An alternative synthetic route involves the oxidation of the corresponding pyrazole methanol derivative.

### Workflow for Oxidation Synthesis



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Caption: Workflow for the oxidation of the corresponding alcohol.

Materials:

- (1,5-dimethyl-1H-pyrazol-4-yl)methanol
- Manganese dioxide (MnO<sub>2</sub>)
- Acetone

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanol in acetone.
- **Oxidation:** Add an excess of activated manganese dioxide to the solution. Heat the mixture to reflux (approximately 60 °C) and stir for several hours. Monitor the reaction by TLC.
- **Work-up:** After completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.
- **Concentration:** Wash the celite pad with acetone and combine the filtrates. Remove the solvent under reduced pressure.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel to obtain **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

## Biological Activity and Signaling Pathways

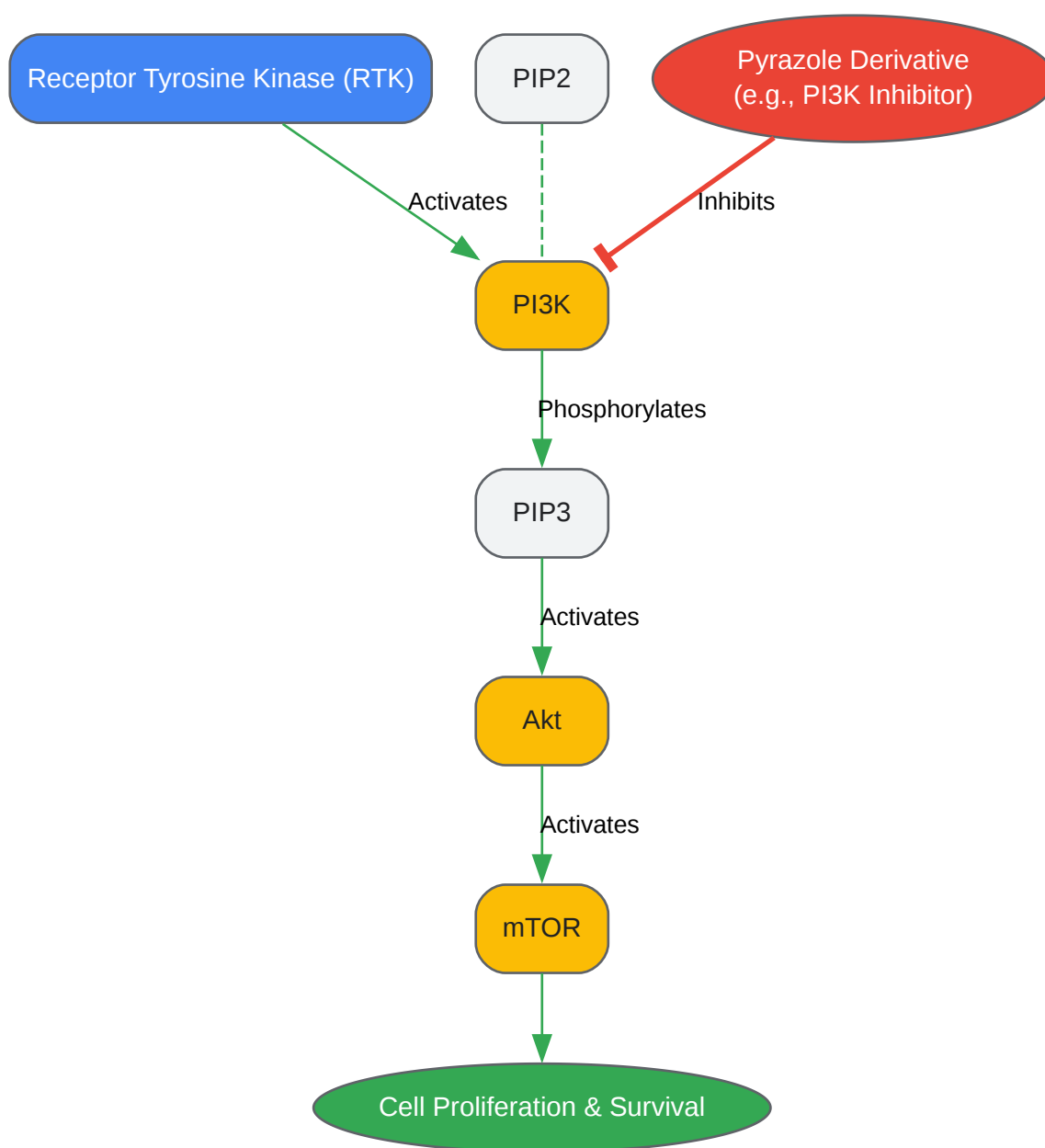
While **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde** is primarily utilized as a synthetic intermediate, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole carbaldehydes have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

Specific studies on the direct interaction of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde** with biological signaling pathways are limited. However, closely related pyrazole derivatives have been shown to act as inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, certain pyrazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), both of which are crucial in cancer cell proliferation and survival.[7]

## Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some pyrazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.

### Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by a Pyrazole Derivative



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.

Disclaimer: This diagram illustrates a general mechanism of action for some pyrazole-based kinase inhibitors. The specific activity and targets of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde** have not been extensively characterized. This compound serves as a valuable starting material for the synthesis of potentially bioactive molecules that may target such pathways.

## Safety and Handling

**1,5-Dimethyl-1H-pyrazole-4-carbaldehyde** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Hazard Statements: May cause skin, eye, and respiratory irritation.
- Precautionary Measures: Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety glasses, and a lab coat. In case of contact, rinse the affected area with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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